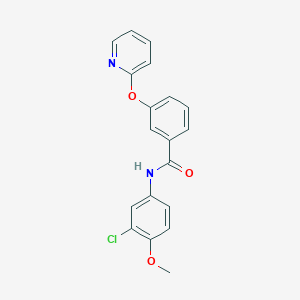

N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide involves complex chemical processes. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, showcases the intricate steps required to produce benzamide derivatives with specific functional groups (Zhou et al., 2008).

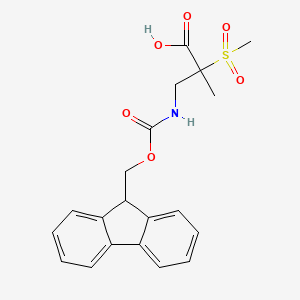

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structural analysis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide revealed two polymorphs, demonstrating the significance of molecular conformation in the physical properties of these compounds (Yanagi et al., 2000).

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives depend on their functional groups and molecular structure. For instance, the synthesis and neuroleptic activity of benzamides related to N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide demonstrate a correlation between structure and activity, highlighting the importance of specific substituents in determining chemical behavior (Iwanami Sumio et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and polymorphism, of benzamide derivatives can be significantly influenced by their molecular structure. The study on the crystalline forms of TKS159, a related compound, provides insights into how different polymorphs can exhibit distinct thermal behaviors, which is crucial for the development of pharmaceutical formulations (Yanagi et al., 2000).

Aplicaciones Científicas De Investigación

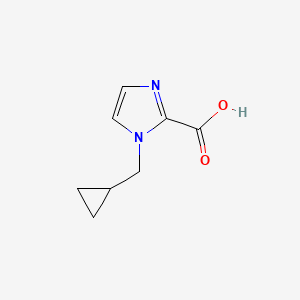

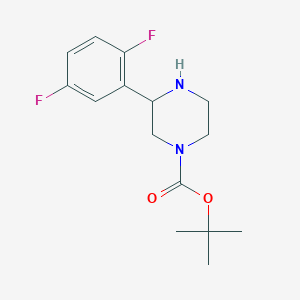

Enantioselective Synthesis

Research by Calvez, Chiaroni, and Langlois (1998) highlights the enantioselective synthesis of 2,3-disubstituted piperidines using N-methoxy-N-methylamide derived from (S)-methylpyroglutamate. This compound facilitated the addition of Grignard reagents, leading to the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, which was further converted into its chloro analog (Calvez, Chiaroni, & Langlois, 1998).

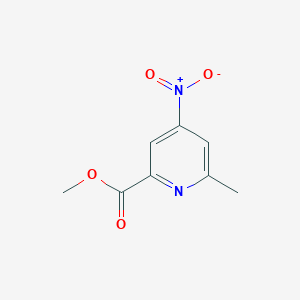

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method was promising for quality control of imatinib mesylate, showcasing the applicability of related compounds in analytical chemistry (Ye et al., 2012).

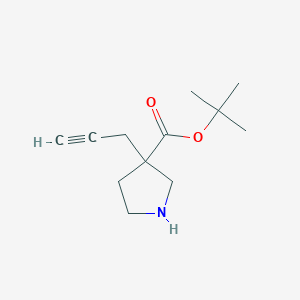

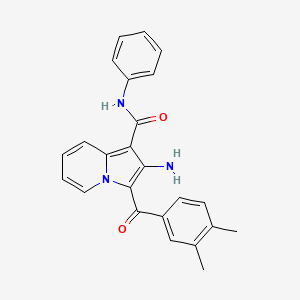

Histone Deacetylase Inhibition

Zhou et al. (2008) described the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. This compound selectively inhibits certain HDACs, showing promise as an anticancer drug (Zhou et al., 2008).

Neuroleptic Activity

Iwanami et al. (1981) synthesized a series of benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Their study indicated a good correlation between structure and activity, suggesting the therapeutic potential of these compounds in psychosis treatment (Iwanami et al., 1981).

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-24-17-9-8-14(12-16(17)20)22-19(23)13-5-4-6-15(11-13)25-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLIPPSWRVPEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)